5-Bromoimidazo[1,2-A]pyridin-2-amine 5-Bromoimidazo[1,2-A]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1350738-82-7
VCID: VC2580183
InChI: InChI=1S/C7H6BrN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2
SMILES: C1=CC2=NC(=CN2C(=C1)Br)N
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05 g/mol

5-Bromoimidazo[1,2-A]pyridin-2-amine

CAS No.: 1350738-82-7

Cat. No.: VC2580183

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromoimidazo[1,2-A]pyridin-2-amine - 1350738-82-7

Specification

CAS No. 1350738-82-7
Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
IUPAC Name 5-bromoimidazo[1,2-a]pyridin-2-amine
Standard InChI InChI=1S/C7H6BrN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2
Standard InChI Key LGEYLALWDKSHHR-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C(=C1)Br)N
Canonical SMILES C1=CC2=NC(=CN2C(=C1)Br)N

Introduction

Chemical Properties and Structure

5-Bromoimidazo[1,2-A]pyridin-2-amine is characterized by its heterocyclic structure containing a fused imidazole and pyridine ring system with specific functional group modifications. The compound's basic chemical properties are summarized in the following table:

ParameterFree BaseHydrochloride Salt
CAS Number1350738-82-7Not specified in sources
Molecular FormulaC₇H₆BrN₃C₇H₇BrClN₃
Molecular Weight212.05 g/mol248.51 g/mol
Density1.9±0.1 g/cm³Not specified in sources
LogP1.98Not specified in sources
Index of Refraction1.754Not specified in sources
Exact Mass210.974503Not specified in sources

The compound's structural features include a bromine atom at the 5-position of the pyridine ring and an amine group at the 2-position of the imidazole portion. This specific arrangement of functional groups contributes to its chemical reactivity, especially in relation to potential interactions with biological targets such as enzymes or receptors. The presence of both electron-withdrawing (bromine) and electron-donating (amine) groups creates an interesting electronic distribution within the molecule that may explain its various potential applications.

The standard IUPAC name for this compound is 5-bromoimidazo[1,2-a]pyridin-2-amine, though it may also be referred to as Imidazo[1,2-a]pyridin-2-amine, 5-bromo- . The structural backbone is significant as it relates to an important class of heterocycles that are prevalent in pharmaceutical research.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives provides valuable insights into how 5-Bromoimidazo[1,2-A]pyridin-2-amine might function in biological systems. The position and nature of substituents on the imidazo[1,2-a]pyridine core significantly influence biological activity.

Impact of Substituent Position

The position of substituents on the imidazo[1,2-a]pyridine scaffold plays a crucial role in determining biological activity. In the case of 5-Bromoimidazo[1,2-A]pyridin-2-amine:

  • The bromine at position 5 on the pyridine ring may contribute to improved binding affinity to biological targets through halogen bonding

  • The amine group at position 2 can serve as both a hydrogen bond donor and acceptor, potentially enhancing interactions with protein targets

These structural features make 5-Bromoimidazo[1,2-A]pyridin-2-amine a potentially valuable pharmacophore or building block for medicinal chemistry.

Comparisons with Related Compounds

Different substitution patterns in imidazo[1,2-a]pyridines yield compounds with varying pharmacological properties. Recent comprehensive studies cover developments in the pharmacological actions of compounds in this class, providing medicinal chemists with information for developing new drugs . The specific arrangement of substituents in 5-Bromoimidazo[1,2-A]pyridin-2-amine may confer unique properties compared to other derivatives.

Research Applications

5-Bromoimidazo[1,2-A]pyridin-2-amine serves various functions in chemical and pharmaceutical research, particularly as a building block or intermediate for more complex structures.

As a Synthetic Intermediate

The compound is valuable as a precursor in synthesizing pharmacologically relevant molecules. The amine group at position 2 provides a reactive site for further functionalization through:

  • Amide formation

  • Sulfonamide synthesis

  • Urea or thiourea derivative preparation

  • Schiff base formation

These transformations can generate libraries of compounds for biological screening and drug discovery.

As a Pharmacological Tool

The compound may serve as a molecular probe for investigating biological systems, particularly those where imidazo[1,2-a]pyridine derivatives have shown activity. Its specific substitution pattern could provide insights into structure-activity relationships for this class of compounds.

In Medicinal Chemistry

Medicinal chemists can use this compound as part of their toolkit for developing new potential therapeutic agents, especially those targeting conditions where imidazo[1,2-a]pyridines have shown promise, such as:

  • Infectious diseases (leveraging antimicrobial properties)

  • Cancer (based on antiproliferative effects)

  • Neurological disorders (drawing on CNS activities of related compounds)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator